molecular formula C12H20N2 B1174382 5,11-Selinadiene CAS No. 17627-30-4

5,11-Selinadiene

Cat. No.: B1174382
CAS No.: 17627-30-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Selinadiene, also known as Selina-5,11-diene, is a sesquiterpene hydrocarbon belonging to the eudesmane class of organic compounds . With the molecular formula C15H24, it is a structural isomer of other selinene sesquiterpenes, which are known to be principal components of various plant essential oils, such as celery seed oil . This compound is of significant interest in phytochemical and biosynthetic studies. In research, this compound serves as a valuable subject for investigating the complex cyclization cascades catalyzed by terpene synthases (TSs). Studies involving selinadiene synthase have provided mechanistic insights into how these enzymes generate and manage reactive carbocation intermediates, with the main-chain carbonyl oxygen of a specific glycine residue playing a critical dual role in deprotonation-reprotonation sequences . Furthermore, selinadiene derivatives have been identified as major constituents in the essential oil of Morella pubescens , a plant used in traditional medicine, where they contribute to the overall biological activity of the oil . The compound has a predicted water solubility of 0.017 g/L and an estimated logP of 5.8, indicating its hydrophobic nature . Its retention index (Kovats) has been determined as 1620 on an HP-Innowax column, providing a key reference for its identification in gas chromatography analysis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17627-30-4

Molecular Formula

C12H20N2

Origin of Product

United States

Natural Occurrence and Distribution of Selinadiene Isomers

Plant Kingdom: Terrestrial and Marine Botanical Sources

Selinadiene isomers are widely distributed in the plant kingdom, occurring in both terrestrial and marine species.

Presence in Essential Oils from Specific Plant Species

Selinadienes are components of essential oils from a variety of plant sources. For example, 4,11-selinadiene (B1234243) has been reported in the essential oil of Apium graveolens (celery) seeds. mdpi.com While alpha-selinene (B1247522) and beta-selinene are the most common selinadienes found in celery seed oil, 4,11-selinadiene has also been detected. cannabistech.commdpi.com The presence and concentration of selinadienes in essential oils can vary depending on factors such as geo-climatic location, growing conditions, plant part utilized, and extraction method. mdpi.com

Specific plant species reported to contain selinadiene isomers include:

Frullania tamarisci nih.gov

Artemisia annua nih.gov

Apium graveolens (celery) (specifically 4,11-selinadiene) mdpi.com

Diplophyllum taxifolium (specifically 4,11-selinadiene) nih.gov

Diplophyllum albicans (specifically 4,11-selinadiene) nih.gov

Gymnomitrion alpinum (specifically 4,11-selinadiene) nih.gov

Helichrysum italicum (Italian strawflower) (specifically Selina-4,11-diene) pherobase.com

Citrus aurantifolia (lime) (specifically selina-4,7(11)-diene, also referred to as selina-4(15),7(11)-diene) phytochemia.com

Eugenia uniflora (specifically selina-4(14),7(11)-diene) sci-hub.st

Eryngium alpinum (specifically two selinadienes) nih.gov

Commiphora sphaerocarpa (specifically 4,11-selinadiene and beta-selinene) ajol.info

Cannabis sativa (various selinadiene isomers) cannabistech.comphytochemia.comphytochemia.comphytochemia.com

Eupatorium cannabinum (specifically 4,7(11)-Selinadiene)

Here is a table summarizing some plant sources and the reported selinadiene isomers:

Plant SpeciesSelinadiene Isomer ReportedSource
Frullania tamarisci5,11-Selinadiene nih.gov
Artemisia annuaThis compound nih.gov
Apium graveolens4,11-selinadiene mdpi.com
Diplophyllum taxifolium4,11-Selinadiene nih.gov
Diplophyllum albicans4,11-Selinadiene nih.gov
Gymnomitrion alpinum4,11-Selinadiene nih.gov
Helichrysum italicumSelina-4,11-diene pherobase.com
Laurencia nidifica(+)-Selina-4,7(11)-Diene beilstein-journals.orgphytochemia.comphytochemia.com
Citrus aurantifoliaSelina-4,7(11)-diene phytochemia.com
Eugenia unifloraSelina-4(14),7(11)-diene sci-hub.st
Eryngium alpinumTwo selinadienes nih.gov
Commiphora sphaerocarpa4,11-selinadiene, β-selinene ajol.info
Cannabis sativaVarious selinadiene isomers cannabistech.comphytochemia.comphytochemia.comphytochemia.com
Eupatorium cannabinum4,7(11)-Selinadiene
Citrus cultivars4,11-Selinadiene researchgate.net
Peperomia pellucida4,11-Selinadiene chemsociety.org.ng
Citrus sinensis4,15-selinadiene nih.gov

Occurrence in Algal Species

Selinadiene isomers have also been found in marine algal species. (+)-Selina-4,7(11)-Diene was first isolated from the Hawaiian marine alga Laurencia nidifica. beilstein-journals.orgphytochemia.comphytochemia.com

Microbial Origin: Fungi and Bacteria as Producers

Microorganisms, specifically certain bacteria and fungi, are known to produce sesquiterpenes, including selinadienes, through enzymatic pathways involving terpene synthases. beilstein-journals.orgrsc.orgnih.gov Selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is an enzyme that catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into cyclic selina-4(15),7(11)-diene as a major product. beilstein-journals.orgresearchgate.netchemrxiv.org This indicates that Streptomyces pristinaespiralis is a microbial source of this selinadiene isomer. Terpene cyclases, including selinadiene synthase, are found in bacteria, fungi, and plants. rcsb.orgtum.de

Biosynthetic Pathways and Enzymology of Selinadiene Formation

Mechanistic Investigations of Enzymatic Cyclization

Intramolecular Rearrangements and Cyclization Cascades

The biosynthesis of selina-4(15),7(11)-diene involves a cascade of intramolecular rearrangements initiated by the Mg²⁺-dependent cleavage of the diphosphate (B83284) group from (2E,6E)-FDP, which generates a highly reactive carbocation. nih.govacs.org This initial carbocation can undergo a series of intramolecular rearrangements, including cyclizations, to form various carbocationic and neutral intermediates. nih.govacs.org The specific folding of the substrate within the enzyme's active site is crucial for guiding these sequential cyclizations. nih.gov The C2-C3 double bond of FDP remains in the trans configuration during the initial C1-C10 cyclization, which is a key step in the formation of the selinadiene scaffold. nih.gov

Deprotonation-Reprotonation Sequences and Neutral Intermediates (e.g., Germacrene B)

Deprotonation-reprotonation sequences are frequently relevant in terpene synthase catalysis. researchgate.net In the biosynthesis of selina-4(15),7(11)-diene by SdS, germacrene B is generated as a neutral intermediate through deprotonation from C10 in a preceding carbocation (carbocation A). nih.gov This neutral germacrene B can then undergo further rearrangement, followed by a reprotonation event, to form another carbocation (carbocation B). nih.gov This reprotonation of germacrene B is required to progress the reaction towards the bicyclic selinadiene product. nih.gov At higher pH values, the reprotonation of germacrene B can be hindered, resulting in germacrene B being a major product. nih.gov A combined computational and experimental approach has shown that the main-chain carbonyl oxygen of Gly182 in SdS, located near the helix G kink, along with an active-site water molecule, are involved in mediating this deprotonation-reprotonation sequence. researchgate.netbeilstein-journals.org

Role of Active Site Water Molecules in Catalysis

Water molecules trapped within the active site of terpenoid synthases are frequently observed in crystal structures. nih.gov These water molecules can play a significant role in catalysis, either by forming part of the active site template to ensure correct product formation or by actively participating in the reaction, such as by quenching a carbocation to yield hydroxylated products. nih.gov In SdS, the crystal structure in complex with a substrate analogue indicates that three water molecules are part of the active site contour, positioned between the H- and K-helices. acs.org While wild-type SdS is primarily a non-hydroxylating enzyme, mutations in the active site, such as the G305E variant, can activate water molecules, allowing them to quench the final carbocation (carbocation B) and lead to the formation of hydroxylated products like selin-7(11)-en-4-ol. nih.govacs.orgcardiff.ac.uk This suggests that the presence and positioning of water molecules in the active site are crucial for controlling the product outcome, influencing whether a hydrocarbon or a hydroxylated terpene is formed. nih.govacs.org

Computational and Theoretical Modeling of SdS Catalysis

Computational and theoretical modeling techniques are powerful tools for investigating the complex reaction mechanisms catalyzed by terpene synthases like SdS, providing insights into substrate binding, intermediate stabilization, and the role of specific active site residues. researchgate.net

Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Paths

Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are widely used to study the reaction paths and delineate the energetic feasibility of proposed mechanisms in terpene biosynthesis. nih.govwhiterose.ac.uk QM/MM simulations of SdS have been employed to understand the detailed mechanism, including the deprotonation-reprotonation sequences and the role of specific residues like Gly182 and active site water in these steps. researchgate.net These simulations can provide illustrative structures of key intermediates and transition states along the reaction coordinate. researchgate.net QM/MM docking studies have also suggested that enzyme intervention in proton transfer steps, which may have high energy barriers in the gas phase, could be facilitated by electrostatic guidance within the active site. nih.gov

Chemoenzymatic and De Novo Synthetic Strategies Toward Selinadienes and Analogues

Biomimetic Synthesis Approaches Reflecting Biosynthetic Mechanisms

Biomimetic synthesis aims to replicate the natural biosynthetic pathways utilized by organisms to produce complex molecules like selinadienes. The biosynthesis of sesquiterpenes typically begins with the precursor farnesyl diphosphate (B83284) (FPP), a C15 molecule formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) nih.govfrontiersin.orgbeilstein-journals.org. This process is catalyzed by farnesyl diphosphate synthase (FPPS) nih.govnih.gov. Sesquiterpene synthases (STSs) then convert FPP into a variety of cyclic and acyclic sesquiterpenes through complex carbocationic cascade reactions involving cyclizations, rearrangements, and termination steps like deprotonation or water attack beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net.

Selinadiene synthase (SdS) is a specific type of STS that catalyzes the cyclization of FPP to produce selinadienes, such as selina-4(15),7(11)-diene, often as a major product beilstein-journals.orgbeilstein-journals.orgacs.orgcardiff.ac.uk. The mechanism involves the abstraction of the diphosphate group from FPP, generating a highly reactive allylic cation beilstein-journals.orgresearchgate.net. This cation undergoes a series of intramolecular cyclizations and rearrangements steered by the enzyme's active site researchgate.netbeilstein-journals.orgresearchgate.netnih.gov. Studies investigating the catalytic role of residues and water molecules in the active site of SdS have provided insights into the deprotonation-reprotonation sequences involved in the biosynthesis of selinadienes researchgate.netbeilstein-journals.orgresearchgate.net. For instance, a carbonyl oxygen of a glycine (B1666218) residue and an active site water molecule have been implicated in mediating proton transfer during the cyclization process researchgate.netbeilstein-journals.org. Computational studies using density functional theory and QM/MM docking have helped delineate the energetic feasibility of proposed reaction pathways and suggest that enzyme assistance, possibly through electrostatic guidance, is crucial for certain proton transfer steps that would be energetically unfavorable in the gas phase nih.gov. Biomimetic approaches draw inspiration from these enzymatic cascades to synthesize selinadiene skeletons in vitro.

Chemical Synthesis Pathways for Specific Selinadiene Isomers

Chemical synthesis provides alternative routes to access specific selinadiene isomers and their analogues, often allowing for precise control over stereochemistry and regiochemistry that can be challenging to achieve solely through enzymatic methods or isolation from natural sources rsc.orgrsc.org. While detailed synthetic routes for 5,11-selinadiene specifically were not extensively detailed in the search results, the synthesis of various selinadiene isomers and related sesquiterpenes has been reported through diverse chemical methodologies acs.org.

Chemical synthesis pathways for sesquiterpenes often involve constructing the bicyclic ring system and introducing the necessary double bonds and stereocenters through a sequence of reactions. These can include cyclization reactions, functional group transformations, and the formation of carbon-carbon bonds using various reagents and catalysts. The challenge in synthesizing specific selinadiene isomers lies in controlling the position and stereochemistry of the double bonds and the configuration of the chiral centers. Research in this area often focuses on developing efficient and selective routes to access desired isomers, which can be important for studying their individual properties or for applications where a specific isomer is required.

Design and Synthesis of Substrate Analogues for Enzymatic Studies

The design and synthesis of substrate analogues are powerful tools for probing the catalytic mechanisms of terpene synthases, including SdS, and for potentially generating novel terpenoid structures doi.orgnih.govresearchgate.net. By modifying the structure of the natural substrate, FPP, researchers can investigate how the enzyme accommodates different molecules and how these modifications influence the reaction pathway and product profile researchgate.netdoi.orgnih.gov.

Substrate analogues can be designed with modifications such as altered chain length, shifted double bond positions, or the incorporation of functional groups or isotopic labels nih.govresearchgate.net. For example, studies have used FPP analogues with partially blocked reactivity to gain insights into the intermediates formed during the enzymatic cascade researchgate.net. Enzymatic conversions of these analogues with terpene synthases have led to the formation of new terpene analogues, some with unusual carbon skeletons researchgate.netnih.govresearchgate.net.

The crystal structure of SdS in complex with a substrate analogue like 2,3-dihydrofarnesyl diphosphate (DHFDP) has been instrumental in understanding the enzyme's active site architecture and how it interacts with the substrate acs.orgcardiff.ac.ukchemrxiv.orgkyoto-u.ac.jp. Such structural information, combined with site-directed mutagenesis and computational simulations, allows researchers to rationally design substrate analogues and enzyme variants to steer the catalytic outcome towards desired products acs.orgcardiff.ac.ukchemrxiv.org. For instance, mutations in the active site of SdS, guided by molecular dynamics simulations, have been shown to alter the product distribution and even enable the formation of hydroxylated products by influencing the management of water molecules in the active site acs.orgcardiff.ac.ukchemrxiv.org.

The use of substrate analogues in chemoenzymatic synthesis, where enzymes are employed to catalyze specific steps in a synthetic route, offers a promising approach for the production of non-natural terpenoids with potentially novel bioactivities doi.org.

Advanced Analytical Methodologies for Selinadiene Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 5,11-selinadiene in complex matrices such as plant extracts and essential oils. The GC component separates compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used for identification.

For the analysis of selinadienes, including this compound, GC-MS provides valuable information through retention times and mass fragmentation patterns. Compounds are typically identified by comparing their retention indices and mass spectra to those of authentic standards or spectral libraries. sigmaaldrich.com The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of the molecule in the mass spectrometer. For sesquiterpenes like this compound (molecular weight 204.1878 Da), characteristic fragment ions provide clues about the structure. nih.govuni.lu

Quantitative analysis using GC-MS is performed by measuring the peak areas or heights of the target compound in the chromatogram and comparing them to calibration curves generated using known concentrations of a standard. sigmaaldrich.com This allows for the determination of the concentration or relative abundance of this compound in a sample. Studies on the terpene composition of various plant species frequently employ GC-MS for the identification and quantification of selinadienes. mdpi.comebi.ac.uknih.govresearchgate.net

While specific GC-MS data for this compound can vary depending on the GC column, temperature program, and MS conditions used, the general approach involves:

Separation: Injecting the sample onto a capillary GC column suitable for terpene analysis.

Detection: Using a mass selective detector (MSD) to obtain the mass spectrum of each eluting compound.

Identification: Matching the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and comparing retention indices with reported values or standards.

Quantification: Integrating peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) and using calibration curves.

A typical GC-MS analysis report for a terpene might include data points such as:

Compound NameRetention Time (min)Retention Index (RI)Major m/z Fragments
This compound[Specific value][Specific value][Characteristic ions]
Other Selinadienes[Specific values][Specific values][Characteristic ions]

Note: Specific numerical data for this compound retention time and fragments would be determined experimentally under defined GC-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Selinadiene and Derivatives

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules, including complex sesquiterpenes like this compound. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly ¹H and ¹³C.

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. The chemical shifts (δ) of signals in the ¹H NMR spectrum indicate the types of protons and their electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). libretexts.organalis.com.my

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and confirming structural assignments, particularly for complex molecules or isomers. Common 2D NMR experiments used in the structural elucidation of terpenes include:

Correlation Spectroscopy (COSY): Shows correlations between coupled protons, revealing proton-proton connectivity through bonds. libretexts.organalis.com.my

Heteronuclear Single Quantum Correlation (HSQC): Shows correlations between protons and the carbons to which they are directly attached. libretexts.orgnews-medical.net

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular framework. libretexts.organalis.com.my

A simplified representation of the type of data obtained from NMR for a sesquiterpene could be:

NucleusChemical Shift (δ)MultiplicityIntegration (¹H NMR)Assignment (e.g., CH₃, CH₂, CH)Correlated Protons (COSY)Correlated Carbons (HMBC/HSQC)
¹H[Value][Pattern][Number][Assignment][Correlated δ values][Correlated δ values]
¹³C[Value]--[Assignment]-[Correlated δ values]

Note: Specific numerical NMR data for this compound would be obtained experimentally.

Spectroscopic Techniques for Isomeric Differentiation

Selinadienes exist as various isomers, differing in the position of double bonds or stereochemistry. Distinguishing between these isomers is critical for accurate characterization. Spectroscopic techniques, particularly NMR, are highly effective for this purpose.

NMR spectroscopy can differentiate isomers based on the subtle differences in the electronic environment of nuclei caused by variations in structure. Different isomers will exhibit distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra. For example, the position of double bonds significantly influences the chemical shifts of nearby protons and carbons. Stereoisomers, which have the same connectivity but different spatial arrangements, can also be differentiated by NMR due to differences in coupling constants and through-space interactions observed in experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). news-medical.netnih.gov

While GC-MS can separate isomers based on their volatility and interaction with the stationary phase, leading to different retention times, NMR provides direct structural evidence for the differences between isomers. By comparing the complete set of spectroscopic data (GC-MS retention data and mass spectra, and detailed NMR parameters) of an unknown selinadiene isomer to those of known standards, its identity can be confirmed. The ability of NMR to reveal detailed structural nuances makes it an invaluable tool for differentiating between the various selinadiene isomers that may co-occur in a sample. news-medical.netoxinst.comiastate.edu

The differentiation of isomers using spectroscopy relies on identifying unique spectral features. For selinadienes, this would involve carefully analyzing:

¹H NMR: Differences in chemical shifts and coupling patterns of olefinic protons, allylic protons, and methyl groups.

¹³C NMR: Differences in chemical shifts of sp² hybridized carbons (involved in double bonds) and sp³ hybridized carbons, particularly those near the double bonds or chiral centers.

2D NMR: Differences in correlation patterns that reveal different connectivities or spatial relationships between atoms in isomeric structures.

These spectroscopic fingerprints allow researchers to distinguish this compound from other isomers such as alpha-selinene (B1247522), beta-selinene, and gamma-selinene.

Enzymatic Engineering and Functional Diversification of Selinadiene Synthases

Rational Design and Site-Directed Mutagenesis of SdS

Rational design and site-directed mutagenesis are key strategies employed to modify the active site of SdS with the aim of influencing its catalytic activity and product distribution. This approach relies on understanding the enzyme's structure and the proposed reaction mechanisms to target specific amino acid residues for alteration. researchgate.netsciengine.comacs.org

Alteration of Product Profiles through Active Site Modifications

Modifications within the active site of SdS can significantly alter the carbocation rearrangements and quenching mechanisms, leading to changes in the product profile. Studies have investigated the role of specific residues, particularly within the K-helix region, in steering the cyclization cascade. chemrxiv.orgacs.org

For instance, mutations at position A301 in SdS have been shown to impact product distribution. Replacing A301 with larger polar residues, such as A301D, led to changes in the product profile, resulting in the formation of minor quantities of alternative products like δ-selinene and selina-3,7(11)-diene, alongside the major product selina-4(15),7(11)-diene. chemrxiv.orgacs.org This specific mutation (A301D) also resulted in a significantly reduced catalytic turnover rate (kcat) and an increased Michaelis constant (KM), indicating altered substrate binding and catalytic efficiency. chemrxiv.orgacs.org Another mutation, A301Y, resulted in a switch towards germacrene B as the major product (85.4%) with a reduced level of selina-4(15),7(11)-diene (14.6%). chemrxiv.org

Mutations at other positions, such as V187 and Y152, have also been shown to play key roles in the conversion of germacrene B to selina-4(15),7(11)-diene and the formation of the two rings. whiterose.ac.uk A V187F variant showed a switch in specificity between the products, while a Y152F variant resulted in a nearly equal ratio (50:50) of the wild-type products. whiterose.ac.uk Kinetic characterization of V187F and Y152F showed an increased KM, suggesting that these mutations reduce substrate affinity, potentially favoring the specificity of germacrene B. whiterose.ac.uk

The following table summarizes some reported mutations and their effects on SdS product profiles:

SdS VariantMajor Product(s)Minor Product(s)NotesSource
Wild-typeSelina-4(15),7(11)-diene, Germacrene B-Wild-type product profile nih.govchemrxiv.orgwhiterose.ac.uk
A301DSelina-4(15),7(11)-dieneδ-selinene, Selina-3,7(11)-dieneReduced kcat, increased KM chemrxiv.orgacs.org chemrxiv.orgacs.org
A301YGermacrene B (85.4%)Selina-4(15),7(11)-diene (14.6%)5-fold reduction in efficiency chemrxiv.org chemrxiv.org
V187FSwitch in specificity-Increased KM, favors germacrene B specificity whiterose.ac.uk whiterose.ac.uk
Y152FSelina-4(15),7(11)-diene (50%), Germacrene B (50%)-Increased KM whiterose.ac.uk whiterose.ac.uk
G305ESelin-7(11)-en-4-ol (48% at pH 6.0)Selina-4(15),7(11)-diene, Selina-3,7(11)-dieneNovel hydroxylated product, pH-dependent production nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov

Engineering SdS for Novel Sesquiterpene Product Formation (e.g., Hydroxylated Derivatives)

Engineering SdS to produce novel sesquiterpene products, particularly hydroxylated derivatives, is a significant area of research. This involves modifying the active site to facilitate water capture by reactive carbocation intermediates, a process not typically observed in the wild-type non-hydroxylating SdS. nih.govchemrxiv.orgacs.orgacs.orgnih.govacs.org

A notable example is the engineering of SdS to produce selin-7(11)-en-4-ol, a hydroxylated sesquiterpene. nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov Through simulation-guided site-directed mutagenesis, the mutation G305E in the K-helix region was identified as capable of activating water in the active site cavity, leading to the formation of selin-7(11)-en-4-ol. nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgnih.gov Initially, the SdS G305E variant produced 20% selin-7(11)-en-4-ol. nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov Optimization of the reaction pH further enhanced the production of this hydroxylated product, with selin-7(11)-en-4-ol becoming the major product (48%) at pH 6.0. nih.govchemrxiv.orgacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov This engineered SdS G305E variant at pH 6.0 has been described as the first known "selin-7(11)-en-4-ol synthase". nih.govacs.org

This work demonstrates that selective changes in the active site pocket can engineer non-hydroxylating sesquiterpene synthases to produce predefined sesquiterpene alcohols. nih.govacs.org

Directed Evolution and High-Throughput Screening Approaches for SdS Variants

Directed evolution is a powerful enzyme engineering technique that involves creating diverse libraries of enzyme mutants and applying selection pressures to identify variants with desired characteristics, such as altered product profiles or improved catalytic efficiency. sciengine.comrsc.orgillinois.edu This approach is particularly useful when detailed structure-function information is limited. sciengine.comillinois.edu High-throughput screening methodologies are crucial for efficiently evaluating large libraries of enzyme variants generated through directed evolution. sciengine.comrsc.orgcaltech.edu

While the provided search results primarily highlight rational design and site-directed mutagenesis for SdS, directed evolution approaches are generally applicable to terpene synthases to explore a wider range of sequence space and potentially uncover unforeseen beneficial mutations. sciengine.comacs.orgillinois.educaltech.edu Efficient screening methods, including biosensor-based systems and mass spectrometry analysis, are being developed to facilitate high-throughput screening of terpene synthase variants for altered activity and product formation. sciengine.comrsc.orgcaltech.edu

Metabolic Engineering Strategies for Enhanced Selinadiene Production in Microbial Hosts

Metabolic engineering involves the modification and optimization of metabolic pathways in microorganisms to enhance the production of specific compounds, including sesquiterpenes like selinadiene. ebsco.comfrontiersin.orgnih.gov This typically involves manipulating genes involved in the biosynthesis of the terpene precursor (FDP) and the terpene synthase itself. nih.govacs.orgebsco.comfrontiersin.org

Strategies for enhancing sesquiterpene production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae include engineering extra copies of mevalonate (B85504) (MEV) pathway genes, upregulating intrinsic methylerythritol phosphate (B84403) (MEP) pathway genes, and downregulating competing metabolic routes. nih.govacs.orgebsco.comnih.gov

Metabolic engineering has been successfully applied in conjunction with engineered SdS variants for the production of novel sesquiterpenoids. For example, the SdS G305E variant, engineered to produce selin-7(11)-en-4-ol, was incorporated along with genes from the mevalonate pathway into bacterial BL21(DE3) cells. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov This metabolic engineering approach demonstrated the production of selin-7(11)-en-4-ol at a scale of 10 mg/L in batch fermentation. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov This highlights the potential of combining enzyme engineering with metabolic engineering to achieve scalable production of valuable sesquiterpenoids in microbial cell factories. nih.govacs.orgfrontiersin.org

Structural and Stereochemical Investigations of Selinadiene Frameworks

Chirality and Stereoisomerism within the Selinane Scaffold

Chirality is a fundamental property in stereochemistry, describing a molecule that is non-superimposable on its mirror image. iosrjournals.orglibretexts.org These non-superimposable mirror images are known as enantiomers. iosrjournals.orglibretexts.orgox.ac.uk Stereoisomerism, broadly, refers to isomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. iosrjournals.orglibretexts.org Within the selinane scaffold, several stereocenters contribute to the potential for a diverse array of stereoisomers.

The selinane skeleton is a bicyclic structure, typically with a six-membered ring fused to another six-membered ring. The fusion of these rings introduces stereocenters at the ring junction carbons. Additionally, carbons bearing substituents (like methyl groups or the isopropenyl group in 5,11-selinadiene) can also be chiral centers if they are bonded to four different groups. iosrjournals.orglibretexts.org The presence of double bonds at the 5 and 11 positions in this compound further adds to the stereochemical possibilities, particularly if substituents on the double bond carbons are positioned differently (e.g., E or Z isomers, although the 11-position in this compound is typically an exocyclic double bond).

The eudesmane-type sesquiterpenes, which include selinanes, are recognized from various natural sources, including terrestrial and marine organisms. iomcworld.comiomcworld.com The stereochemical relationships within this group have been a subject of study. scilit.comsemanticscholar.orgacs.org For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2n. iosrjournals.org The specific arrangement of substituents and the configuration at each stereocenter define a particular stereoisomer. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. iosrjournals.orglibretexts.org

Conformational Analysis of Selinadiene and Related Sesquiterpenes

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ox.ac.uk While stereoisomers have distinct connectivities or fixed spatial arrangements, conformers are transient shapes of the same molecule. The conformation of a molecule can significantly influence its reactivity and interaction with other molecules.

For bicyclic systems like the selinane framework, conformational preferences are influenced by factors such as ring strain, torsional strain, and steric interactions between substituents. The six-membered rings can adopt chair or boat conformations, and the fusion of the rings imposes constraints on these possibilities. The presence of double bonds introduces rigidity and affects the possible conformations of the rings.

Studies on terpene synthases, the enzymes that catalyze the biosynthesis of sesquiterpenes like selinadienes from farnesyl diphosphate (B83284) (FDP), provide insights into the conformational aspects relevant to their formation. The folding of the acyclic FDP substrate in the enzyme active site and the subsequent cyclization cascade involve specific conformational changes. nih.govacs.orgresearchgate.net The enzyme active site can preorganize the substrate into a specific conformation, which then dictates the structure and relative stereochemistry of the resulting cyclic sesquiterpene. acs.org Molecular dynamics simulations and structural studies of selinadiene synthase (SdS) have revealed details about the conformational changes that occur upon substrate binding and during catalysis. nih.govchemrxiv.orgpnas.org These studies highlight how the enzyme's conformation plays a crucial role in guiding the reaction pathway and controlling the stereochemical outcome. nih.govacs.orgresearchgate.net

The conformational analysis of selinadiene and related sesquiterpenes, often aided by computational methods and spectroscopic techniques, helps to understand their preferred three-dimensional structures and how these structures relate to their formation and potential interactions.

Future Research Directions in Selinadiene Chemistry and Biocatalysis

Elucidation of Undiscovered Biosynthetic Pathways for Selinadiene Isomers

While the biosynthesis of some selinadiene isomers, such as selina-4(15),7(11)-diene, catalyzed by enzymes like Selinadiene Synthase (SdS) from Streptomyces pristinaespiralis, has been investigated, the complete spectrum of biosynthetic pathways leading to all known and potentially undiscovered selinadiene isomers remains to be fully elucidated. SdS catalyzes the conversion of (2E,6E)-farnesyl diphosphate (B83284) (FDP) into cyclic selina-4(15),7(11)-diene as a major product, alongside germacrene B as a minor product. nih.govbeilstein-journals.org Germacrene B is generated as a neutral intermediate and can undergo further rearrangement to form the carbocation precursor to selina-4(15),7(11)-diene. nih.gov

Future research should focus on identifying novel terpene synthases from diverse organisms, including plants, fungi, and bacteria, that are responsible for the biosynthesis of various selinadiene scaffolds. Genome mining approaches, similar to those used to identify novel sesquiterpene synthases from organisms like Coniophora puteana, can be employed to discover candidate genes. nih.gov Characterization of these enzymes through heterologous expression and in vitro enzymatic assays will be crucial to confirm their activity and determine their product profiles, potentially revealing new selinadiene isomers and the enzymes that produce them. Understanding the catalytic mechanisms of these novel synthases, including the specific carbocationic intermediates involved and how the enzyme active site steers the reaction cascade, will provide valuable insights into the enzymatic synthesis of these complex molecules. nih.govresearchgate.net

Development of Novel Chemoenzymatic Approaches for Complex Selinadiene Analogue Synthesis

The structural complexity of selinadienes presents challenges for traditional chemical synthesis. Chemoenzymatic approaches, combining the specificity and efficiency of enzymes with the versatility of chemical transformations, offer a powerful route for synthesizing complex selinadiene analogues. Research has demonstrated the potential of chemoenzymatic synthesis for producing non-natural terpenoids using substrate analogs and promiscuous terpene synthases. orcid.orgdoi.orgnih.gov

Future work should explore the development of novel chemoenzymatic strategies specifically tailored for the synthesis of a wider range of selinadiene analogues with modified structures and potentially enhanced bioactivities. This could involve:

Utilizing engineered selinadiene synthases or other terpene synthases with altered substrate specificity or product profiles to accept non-natural FDP analogues as substrates. whiterose.ac.uk

Developing enzymatic steps for the selective modification of selinadiene scaffolds synthesized either chemically or biocatalytically, such as hydroxylation, epoxidation, or glycosylation, at specific positions.

Integrating enzymatic reactions with orthogonal chemical reactions in a modular fashion to build structural complexity and introduce diverse functional groups onto the selinadiene core. nih.gov

Exploring the use of enzyme cascades or multi-enzyme systems to perform multiple synthetic steps in a single reaction vessel, improving efficiency and reducing the need for intermediate purification.

These efforts will expand the chemical space of selinadiene derivatives, providing access to novel compounds for biological evaluation and potential applications.

Advanced Structural Biology Studies of Selinadiene Synthase-Substrate/Intermediate Complexes

Understanding the precise molecular interactions within the active site of selinadiene synthases during catalysis is fundamental to rational enzyme engineering and the elucidation of reaction mechanisms. X-ray crystallography has provided valuable insights into the structure of SdS, including its complex with a substrate analogue. nih.govacs.orgchemrxiv.orgacs.orgrcsb.orgkyoto-u.ac.jp These studies have revealed the rearrangement of active site motifs upon substrate binding and the presence of water molecules in the active site. nih.govacs.orgchemrxiv.orgacs.org

Future research should focus on obtaining high-resolution structural information of selinadiene synthases in complex with natural substrates and key carbocationic or neutral intermediates along the reaction pathway. This is challenging due to the transient nature of these intermediates. Advanced techniques such as cryo-electron microscopy (Cryo-EM) or time-resolved crystallography could potentially capture these fleeting complexes. acs.org

Specific areas for future structural biology studies include:

Determining structures of SdS and other selinadiene synthases in complex with FDP at different stages of the catalytic cycle to visualize substrate positioning and conformational changes.

Trapping and crystallizing or imaging enzyme-intermediate complexes to directly observe the interactions stabilizing reactive carbocations.

Investigating the role of active site water molecules and specific amino acid residues, such as Gly182 in SdS, which have been implicated in deprotonation-reprotonation sequences, through structural analysis of site-directed mutants. beilstein-journals.orgresearchgate.net

Comparing the structures of synthases producing different selinadiene isomers or mixtures of isomers to identify structural determinants of product specificity.

These structural insights will provide a detailed blueprint for understanding enzyme function and guiding protein engineering efforts.

Computational Predictive Modeling for De Novo Enzyme Design Targeting Selinadiene Architectures

Computational methods, including quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM simulations, have become indispensable tools for studying enzyme mechanisms and guiding enzyme engineering. nih.govresearchgate.netmuni.cz These methods can predict the energetics of reaction pathways, identify key interactions, and simulate the dynamics of enzyme-substrate complexes. nih.govresearchgate.net Furthermore, advancements in computational protein design and generative AI are opening new avenues for designing enzymes with desired catalytic activities from scratch (de novo design). researchgate.netsynbiobeta.comnih.govbakerlab.orgbakerlab.org

Future research should leverage these computational tools for:

Developing sophisticated predictive models for the catalytic mechanisms of selinadiene synthases, accurately describing the complex carbocationic rearrangements and termination steps. nih.govresearchgate.net

Using computational simulations to identify "hotspot" residues in selinadiene synthases that are critical for substrate binding, catalysis, and product specificity, guiding site-directed mutagenesis experiments. muni.czsciengine.com

Applying de novo enzyme design principles to create artificial enzymes capable of catalyzing the formation of specific selinadiene isomers or novel selinadiene-like structures that may not exist in nature. researchgate.netsynbiobeta.comnih.govbakerlab.orgbakerlab.org This could involve designing active sites within existing protein scaffolds or creating entirely new protein folds optimized for selinadiene synthesis. researchgate.netbakerlab.org

Utilizing machine learning and AI algorithms trained on large datasets of enzyme structures and catalytic mechanisms to predict optimal amino acid sequences and protein scaffolds for desired selinadiene synthase activities. synbiobeta.combakerlab.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5,11-Selinadiene in laboratory settings?

  • Methodology :

  • Synthesis : Enzymatic synthesis using selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is a key method. The enzyme catalyzes the cyclization of farnesyl diphosphate (FPP) into this compound via carbocation intermediates .
  • Structural Characterization :
  • NMR Spectroscopy : Used to confirm stereochemistry and regiochemistry of the bicyclic sesquiterpene backbone.
  • X-ray Crystallography : Resolves the ligand-bound closed conformation of SdS, revealing the induced-fit mechanism during catalysis .
  • Purity Validation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity and identity of synthesized compounds .

Q. What are the primary biosynthesis pathways of this compound in natural systems?

  • Methodology :

  • Terpene Cyclase Activity : this compound is biosynthesized via class I terpene cyclases, which stabilize carbocation intermediates through conserved structural motifs (e.g., the G1/2 helix-break motif in SdS) .
  • Isotopic Labeling : Tracer studies with 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled FPP track carbon migration during cyclization, validating proposed mechanisms .

Q. How do researchers ensure reproducibility in this compound synthesis protocols?

  • Methodology :

  • Detailed Experimental Documentation : Protocols must include substrate concentrations, pH conditions, and temperature profiles.
  • Supporting Information : Raw NMR spectra, crystallographic data (e.g., PDB accession codes), and HPLC chromatograms should be archived as supplementary materials for peer validation .

Advanced Research Questions

Q. How do conformational changes in terpene cyclases influence the catalytic efficiency of this compound biosynthesis?

  • Methodology :

  • Crystallographic Snapshots : Compare open (apo) and closed (substrate-bound) conformations of SdS to identify structural rearrangements (e.g., G1/2 helix-break motif) that enhance catalytic activity .
  • Mutagenesis Studies : Replace residues in the pyrophosphate sensor (e.g., Arg178) or effector triad (Asp181, Gly182) to quantify effects on product yield and specificity .
    • Data Table :
MutantCatalytic Efficiency (% WT)Major Product (%)
R178A12This compound (30%)
D181N45Aberrant byproducts (65%)
Table adapted from functional analysis of SdS mutants .

Q. What computational strategies predict mutational outcomes in Selinadiene synthase for functional engineering?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model substrate binding and helix-break motif dynamics to identify residues critical for catalysis.
  • Density Functional Theory (DFT) : Calculate energy barriers for carbocation rearrangements to prioritize mutagenesis targets .
    • Case Study : Simulation-guided engineering of SdS enabled a functional switch to hydroxylation activity, expanding its synthetic utility .

Q. How can researchers resolve contradictions in product spectra observed during enzymatic synthesis of this compound?

  • Methodology :

  • Byproduct Profiling : Use GC-MS to identify minor terpenes (e.g., eudesmane derivatives) formed due to carbocation rearrangements.
  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps in competing pathways .
    • Critical Analysis : Contradictions often arise from enzyme flexibility; combining structural data (e.g., 3P5R, 5EAT PDB entries) with kinetic modeling reconciles mechanistic hypotheses .

Guidelines for Data Reporting

  • Structural Data : Deposit crystallographic coordinates in the Protein Data Bank (PDB) with detailed metadata (e.g., resolution, R-factor) .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental sections, including raw data in supplementary materials .
  • Ethical Standards : Disclose conflicts of interest and funding sources in acknowledgments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.